Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate
CAS No.: 898771-02-3
Cat. No.: VC2291305
Molecular Formula: C17H23NO3
Molecular Weight: 289.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898771-02-3 |
|---|---|
| Molecular Formula | C17H23NO3 |
| Molecular Weight | 289.4 g/mol |
| IUPAC Name | ethyl 4-oxo-4-[3-(pyrrolidin-1-ylmethyl)phenyl]butanoate |
| Standard InChI | InChI=1S/C17H23NO3/c1-2-21-17(20)9-8-16(19)15-7-5-6-14(12-15)13-18-10-3-4-11-18/h5-7,12H,2-4,8-11,13H2,1H3 |
| Standard InChI Key | FXQNDXIGUZVPLC-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCC(=O)C1=CC=CC(=C1)CN2CCCC2 |
| Canonical SMILES | CCOC(=O)CCC(=O)C1=CC=CC(=C1)CN2CCCC2 |
Introduction
Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate is a synthetic organic compound with a molecular formula of C₁₇H₂₃NO₃ and a molecular weight of 289.37 g/mol . It is also known by its CAS number, 898771-02-3, and other synonyms such as ethyl 4-oxo-4-[3-(pyrrolidin-1-ylmethyl)phenyl]butanoate . This compound is characterized by its unique chemical structure, which includes a butyric acid derivative with a pyrrolidinomethyl group attached to a phenyl ring.
Synthesis and Applications
The synthesis of Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate typically involves multi-step organic synthesis techniques. These methods ensure that the compound is synthesized efficiently while maintaining structural integrity.
Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate is primarily used in laboratory settings for research purposes. Its applications are largely focused on medicinal chemistry, where it is explored for its potential biological activities.
Comparison with Similar Compounds
Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate can be compared with other compounds in terms of its functional groups and biological activities. For example:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Ethyl 4-oxo-4-phenylbutyrate | C₁₂H₁₄O₃ | Lacks pyrrolidinomethyl group |
| Ethyl 4-oxo-4-[2-(3-pyrrolinomethyl)phenyl]butyrate | C₁₇H₂₃N₁O₃ | Different positioning of the pyrrolinomethyl group |
| Ethyl 4-oxo-4-[(4-pyrrolidinomethyl)phenyl]butyrate | C₁₇H₂₃NO₃ | Pyrrolidinomethyl group at the 4-position of the phenyl ring |
Storage and Handling
Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate is intended for laboratory use only. It should be stored according to standard laboratory safety protocols, and handling should follow guidelines for chemical safety to minimize exposure risks.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume